5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
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Overview
Description
5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one: is a heterocyclic compound that features a pyridinone core substituted with a 1,2,4-oxadiazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorobenzohydrazide with 2-cyanopyridine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and reaction parameters is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
- 5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
- 5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
Uniqueness
The unique combination of the chlorophenyl group and the oxadiazole ring in 5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-3-1-2-8(6-10)12-16-13(19-17-12)9-4-5-11(18)15-7-9/h1-7H,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIWITZPQYRZFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CNC(=O)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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